4-(Prop-2-yn-1-yloxy)quinazoline
Description
Historical Context and Evolution of Quinazoline (B50416) Research
The journey of quinazoline chemistry began in the 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869. nih.gov However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang, who achieved this through the decarboxylation of the 2-carboxy derivative. mdpi.comsemanticscholar.org Another key early synthesis was reported by Siegmund Gabriel in 1903. wikipedia.org
Initial interest in quinazolines was primarily academic. It wasn't until the mid-20th century that the medicinal potential of this class of compounds began to be fully appreciated, sparked by the isolation and study of naturally occurring quinazoline alkaloids. mdpi.comsemanticscholar.orgomicsonline.org One of the first such compounds to be identified was Vasicine (peganine), isolated from the plant Adhatoda vasica, which demonstrated significant bronchodilator activity. mdpi.comsemanticscholar.org This discovery spurred a wave of research, leading to the synthesis and evaluation of thousands of quinazoline derivatives and cementing the scaffold's importance in drug discovery. ontosight.ai
The Quinazoline Nucleus as a Privileged Scaffold in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold". mdpi.comresearchgate.netresearchgate.net This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug development. researchgate.netresearchgate.net The utility of the quinazoline core is evidenced by its presence in numerous clinically approved drugs targeting a range of diseases. nih.govuky.edunih.gov
The versatility of the quinazoline scaffold stems from its unique structural features. mdpi.comuky.edu The fused ring system provides a rigid and planar core, while the nitrogen atoms at positions 1 and 3 offer sites for hydrogen bonding and other key molecular interactions. ontosight.ainih.gov The structure allows for substitutions at multiple positions (notably 2, 4, 6, and 7), enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. mdpi.comnih.gov
Key points of derivatization include:
Position 4: Highly reactive towards anionic reagents and a common site for introducing amine-containing side chains, which has been crucial for developing many kinase inhibitors. nih.govnih.gov
Position 2: Substitution at this position can significantly influence biological activity. nih.gov
Benzene Ring (Positions 5, 6, 7, 8): Modifications on the fused benzene ring can modulate properties like solubility and target selectivity. nih.govmdpi.com
This ease of synthetic modification allows for the creation of large, diverse libraries of quinazoline derivatives for screening against various biological targets. uky.edu
Academic and industrial research has demonstrated that quinazoline derivatives possess an exceptionally broad range of biological activities. mdpi.comsemanticscholar.orgnih.govresearchgate.net This wide spectrum of activity is a primary reason for the sustained interest in this heterocyclic system. uky.edunih.gov
| Biological Activity | Research Focus / Target | Reference |
|---|---|---|
| Anticancer | Inhibition of protein kinases like EGFR, tubulin polymerization, and DHFR. | mdpi.comwikipedia.orgnih.govnih.gov |
| Anti-inflammatory | Targeting enzymes and pathways involved in inflammation. | mdpi.comresearchgate.net |
| Antimicrobial | Activity against various strains of bacteria and fungi. | nih.govmdpi.comresearchgate.net |
| Antiviral | Inhibition of viral replication, including activity against HIV. | mdpi.comnih.gov |
| Antihypertensive | Action on the cardiovascular system. | nih.govresearchgate.net |
| Anticonvulsant | Modulation of central nervous system activity. | nih.govnih.gov |
| Antimalarial | Activity against Plasmodium parasites. | nih.govresearchgate.net |
| Antioxidant | Scavenging of reactive oxygen species. | mdpi.comnih.gov |
Rationale for Investigating Propargyl-Substituted Quinazolines: The Role of Alkyne Moieties in Research
The specific focus on 4-(Prop-2-yn-1-yloxy)quinazoline stems from the strategic incorporation of a propargyl group onto the quinazoline scaffold. The propargyl group, containing a terminal alkyne, is a powerful tool in modern chemical biology due to its unique reactivity and utility as a chemical handle. nih.govorganic-chemistry.org
The propargyl ether linkage introduces specific chemical properties to the molecule. This linkage can participate in various chemical transformations, including thermal rearrangements and metal-catalyzed reactions. nih.govchempedia.inforsc.org For instance, aryl propargyl ethers can undergo intramolecular hydroarylation to form chromene derivatives, a reaction whose mechanism is influenced by the catalyst and substituents. rsc.org The presence of the ether linkage provides a flexible yet stable connection between the quinazoline core and the reactive alkyne terminus.
The primary driver for incorporating a terminal alkyne is its utility in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov Specifically, the alkyne is a key participant in bio-orthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govrsc.org
The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. nih.gov This reaction allows researchers to "click" the propargyl-substituted quinazoline onto a target molecule (e.g., a protein, nucleic acid, or another small molecule) that has been tagged with an azide (B81097) group. This bio-orthogonal ligation strategy is invaluable for:
Target Identification: Identifying the cellular binding partners of a quinazoline-based bioactive compound.
Activity-Based Protein Profiling (ABPP): Using the molecule as a probe to map the active sites of enzymes.
Bioconjugation: Linking the quinazoline scaffold to fluorescent dyes, affinity tags, or other reporter molecules for visualization and enrichment studies. nih.govnih.gov
The development of such chemical biology tools is crucial for elucidating the mechanisms of action of potential drug candidates and for discovering new biological targets. nih.govarxiv.org
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-ynoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h1,3-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHBKLQMVZBGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of 4 Prop 2 Yn 1 Yloxy Quinazoline
Alkylation Reactions for Direct Synthesis of the Core Compound
A primary and direct approach to synthesizing 4-(prop-2-yn-1-yloxy)quinazoline involves the alkylation of a suitable quinazoline (B50416) precursor. This method is advantageous due to its straightforward nature, typically involving a single synthetic step to introduce the propargyl moiety.
Reaction of 4-Hydroxyquinazoline (B93491) with Propargyl Bromide
The most common method for the direct synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the propargyl group by the oxygen atom of a 4-hydroxyquinazoline (or its tautomeric form, quinazolin-4(3H)-one). Propargyl bromide is a frequently used reagent for this purpose due to its reactivity. nih.govnih.govresearchgate.net The general reaction scheme involves the deprotonation of the hydroxyl group of 4-hydroxyquinazoline by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage.
This method is not limited to just the parent 4-hydroxyquinazoline. A variety of substituted 4-hydroxyquinazolines can be utilized to generate a library of this compound derivatives. nih.gov
Optimization of Reaction Conditions: Solvents, Bases, and Temperature
The efficiency of the alkylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature. nih.govderpharmachemica.com
Solvents: A range of polar aprotic solvents are typically employed for this type of reaction. Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are common choices as they effectively dissolve the reactants and facilitate the nucleophilic substitution. nih.govnih.gov The use of THF is noted in several procedures, often in combination with a suitable base. nih.gov
Bases: The selection of the base is crucial for the deprotonation of the 4-hydroxyquinazoline. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (B128534) (TEA). nih.govnih.govresearchgate.net The strength of the base can influence the reaction rate and the potential for side reactions. For instance, NaH is a strong, non-nucleophilic base that can effectively deprotonate the hydroxyl group, driving the reaction towards the desired product. nih.gov Potassium carbonate is a milder base that is also widely used. nih.gov
Temperature: The reaction temperature can affect both the rate of reaction and the formation of byproducts. Reactions are often initiated at a lower temperature, such as in an ice bath, especially when using a strong base like NaH, to control the initial exothermic reaction. nih.govresearchgate.net The reaction is then typically allowed to proceed at room temperature or with gentle heating to ensure completion. nih.govnih.gov
The following table summarizes typical conditions used for the propargylation of hydroxyl groups, which are analogous to the synthesis of this compound.
| Reactant | Reagent | Base | Solvent | Temperature | Yield |
| 4-Hydroxyquinazoline analogue | Propargyl bromide | K₂CO₃ | DMF | Not specified | 85% nih.gov |
| Hydroxy-terminated polymer | Propargyl bromide | Triethylamine (TEA) | THF | Ice bath to RT | - researchgate.net |
| Protected Neuraminic Acid | Propargyl bromide | NaH | THF | Ice bath to RT | 50% nih.gov |
| 20-hydroxyecdysone | Propargyl bromide | Lithium-ammonia | - | Not specified | 92% exlibrisgroup.com |
Precursor Synthesis and Building Block Approaches
An alternative to the direct alkylation of the pre-formed quinazoline ring is the synthesis and subsequent cyclization of precursors that already contain the propargyloxy moiety. This approach offers flexibility in the construction of the quinazoline scaffold.
Preparation of 4-(Prop-2-yn-1-yloxy)benzaldehyde (B1271209) as an Intermediate
One important building block for this approach is 4-(prop-2-yn-1-yloxy)benzaldehyde. This intermediate can be synthesized by the reaction of 4-hydroxybenzaldehyde (B117250) with propargyl bromide. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like 1-methylpyrrolidin-2-one, and may require heating. nih.gov Once synthesized, this aldehyde, containing the required propargyloxy group, can be used in various reactions to construct the quinazoline ring.
Multicomponent Reactions (MCRs) Incorporating Quinazoline Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. rsc.orgacs.orgnih.gov Various MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives. researchgate.net These reactions often offer high atom economy and efficiency. While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the general applicability of MCRs to quinazoline synthesis suggests a potential route. For example, a four-component reaction involving anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been described for the synthesis of substituted quinazolines. rsc.org By using 4-(prop-2-yn-1-yloxy)benzaldehyde as the aldehyde component in such a reaction, it would be possible to construct the desired product.
Alternative and Advanced Synthetic Routes for 4-Substituted Quinazolines
The field of quinazoline synthesis is continually evolving, with new and advanced methods being developed to improve efficiency, yield, and substrate scope. These methods can often be adapted for the synthesis of this compound.
Ultrasound irradiation has been shown to be a beneficial technique in the synthesis of 4-tosyl quinazoline derivatives, demonstrating that alternative energy sources can influence reaction pathways and efficiency. nih.gov Microwave-assisted synthesis is another advanced technique that has been successfully applied to the solid-phase synthesis of quinazolin-4-ones, significantly reducing reaction times and improving yields. derpharmachemica.com
Furthermore, various catalytic systems, including those based on copper and palladium, have been developed for the synthesis of substituted quinazolines. nih.govnih.gov For instance, copper-catalyzed cross-coupling reactions have been utilized to prepare 4-tosyl quinazolines. nih.gov Palladium-catalyzed carbonylation reactions also represent a viable method for constructing the quinolin-4-one core, which is closely related to the quinazoline scaffold. mdpi.com These advanced methodologies could potentially be adapted for the synthesis of this compound, either through direct functionalization or by incorporating the propargyloxy group into one of the starting materials.
Transition-Metal-Free Approaches
The construction of the fundamental quinazoline scaffold can often be accomplished without the use of transition metals, which is advantageous from a green chemistry perspective, reducing cost and potential metal contamination in the final product. These methods typically involve the cyclization of appropriately substituted aniline (B41778) derivatives.
One common pathway begins with the reaction of anthranilic acid derivatives with a suitable source of the remaining carbon and nitrogen atoms of the pyrimidine (B1678525) ring. For instance, N-substituted quinazolin-4-ones are often prepared by reacting anthranilic acids with amides. While this route typically leads to the quinazolinone tautomer, it sets the stage for subsequent functionalization.
A prevalent strategy to introduce the oxygen linkage at the C4 position involves a two-step sequence. First, the quinazolin-4(3H)-one is synthesized, which is then converted to a 4-chloroquinazoline (B184009) intermediate. This chlorination is a crucial step, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. juniperpublishers.comresearchgate.net This 4-chloroquinazoline is a highly reactive and versatile intermediate.
The final transition-metal-free step to obtain the target compound is the nucleophilic substitution of the chlorine atom with propargyl alcohol. This reaction is typically carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). juniperpublishers.com The base deprotonates the hydroxyl group of propargyl alcohol, forming a potent nucleophile (propargyl alkoxide) that readily displaces the chloride from the quinazoline ring to form the desired ether linkage. Studies on analogous O-alkylation reactions have shown that this pathway selectively yields the O-alkylated product, whereas direct alkylation of quinazolin-4-one often leads to N-alkylation at the N3 position. juniperpublishers.com
| Starting Material | Reagent(s) | Intermediate | Product | Yield |
| Quinazolin-4(3H)-one | 1. SOCl₂ or POCl₃ | 4-Chloroquinazoline | This compound | N/A |
| 4-Chloroquinazoline | 2. Propargyl alcohol, NaH, DMF | N/A |
This table represents a proposed reaction scheme based on analogous chemical transformations. Yields are not provided as this specific reaction is not detailed in the cited literature.
Microwave-Assisted Synthesis Protocols
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govrsc.org These advantages are attributed to the efficient and uniform heating of the reaction mixture by microwaves.
The application of microwave technology is highly relevant for the synthesis of this compound, particularly in the formation of the quinazoline core and the final substitution step. For example, the synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles can be achieved in minutes under solvent-free, microwave-assisted conditions. nih.gov Similarly, the formation of the quinazolinone ring from anthranilic acids can be accelerated using MWI. frontiersin.org
In the context of preparing the target molecule, the nucleophilic substitution of 4-chloroquinazoline with propargyl alcohol can be significantly enhanced by microwave heating. A general procedure would involve mixing 4-chloroquinazoline with propargyl alcohol in a suitable solvent, such as 2-propanol, within a microwave vial. juniperpublishers.com The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and power for a short duration, typically ranging from minutes to less than an hour. This approach is expected to provide the desired this compound rapidly and in high yield. The efficiency of microwave-assisted synthesis has been demonstrated in the preparation of various 4-substituted quinazolines, including N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl amines, where reaction times were reduced from 12 hours to just 20 minutes. juniperpublishers.com
| Reactants | Solvent | Method | Reaction Time | Benefit |
| 4-Chloroquinazoline, Propargyl alcohol | 2-Propanol | Microwave Irradiation (MWI) | 20-30 min (estimated) | Rapid reaction, High yield |
| 2-Aminobenzophenones, Nitriles | Solvent-free | Microwave Irradiation (MWI) | 10 min | Rapid, Efficient core synthesis |
This table illustrates the potential application and benefits of microwave-assisted synthesis based on analogous reactions.
Catalytic Strategies for Quinazoline Functionalization
While the final etherification step can proceed without a metal catalyst, various catalytic strategies can be employed to functionalize the quinazoline ring system, sometimes offering milder conditions or different selectivities.
For the key step of forming the C4-O bond, a direct catalytic approach could involve the O-alkylation of quinazolin-4(3H)-one. However, as previously noted, this often favors N-alkylation. The more common and reliable catalytic involvement is in the steps leading to the quinazoline core itself. For instance, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines under microwave irradiation has been reported for the synthesis of quinazolinones, offering a green and efficient method. rsc.org
Another catalytic approach involves the functionalization of a pre-formed quinazoline ring. While not directly applying to the synthesis of this compound, copper-catalyzed cross-coupling reactions are widely used to form C-C or C-N bonds at various positions on the quinazoline ring. For example, the synthesis of 4-tosyl quinazolines has been achieved through a copper-catalyzed cross-coupling of 2-iodoaniline (B362364) and tosyl methyl isocyanide, a reaction that can be accelerated by ultrasound. nih.gov Although this specific example does not form the desired ether linkage, it highlights the importance of catalysis in the broader field of quinazoline synthesis.
A more relevant catalytic strategy would be the direct, catalyzed coupling of 4-hydroxyquinazoline (the enol tautomer of quinazolin-4-one) with propargyl alcohol. While not prominently documented for this specific transformation, acid-catalyzed allenylation of pyrazolones with propargylic alcohols has been demonstrated using catalysts like TsOH, suggesting that acid catalysis could potentially facilitate the reaction between quinazolin-4-one and propargyl alcohol. rsc.org
| Reaction Type | Catalyst | Reactants | Product |
| Quinazolinone Synthesis | Iron salts | 2-halobenzoic acids, Amidines | Quinazolinone intermediate |
| Quinazoline Functionalization | Copper Iodide (CuI) | 2-iodoaniline, Tosyl methyl isocyanide | 4-tosyl quinazoline |
| Allenylation (Analogous) | TsOH | Pyrazolones, Propargyl alcohols | Allenylated Pyrazolones |
This table provides examples of catalytic strategies used in quinazoline synthesis and related reactions.
Purification and Spectroscopic Characterization Methods in Synthesis Research
Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity. Standard laboratory techniques are employed for this purpose.
Purification: The crude product is typically purified using column chromatography on silica (B1680970) gel. A suitable eluent system, often a mixture of petroleum ether and ethyl acetate (B1210297), is used to separate the desired compound from any unreacted starting materials or byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC). After purification, the solvent is removed under reduced pressure to yield the final product.
Spectroscopic Characterization: A combination of spectroscopic methods is used to verify the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the quinazoline ring protons, the methylene (B1212753) protons of the propargyl group (-O-CH₂-), and the terminal alkyne proton (C≡C-H). ¹³C NMR confirms the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Key absorptions would include the characteristic C≡C-H stretch of the terminal alkyle and the C≡C triple bond stretch, as well as the C-O ether linkage and the aromatic C=C and C=N bonds of the quinazoline ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition and molecular formula.
These techniques, used in combination, provide unambiguous confirmation of the successful synthesis of this compound.
Chemical Transformations and Derivatization Strategies of 4 Prop 2 Yn 1 Yloxy Quinazoline
Mannich Reaction for Aminomethylation of the Terminal Alkyne
The Mannich reaction is a three-component condensation that provides a powerful method for the aminomethylation of acidic protons. In the context of 4-(prop-2-yn-1-yloxy)quinazoline, the terminal alkyne proton is sufficiently acidic to participate in this reaction. The classic Mannich reaction involves an amine (primary or secondary), formaldehyde, and a compound with an active hydrogen, leading to the formation of a C-C bond and the introduction of an aminomethyl group. researchgate.netinnovareacademics.in
By applying the Mannich reaction to this compound, a variety of aminoacetylenicoxyquinazoline derivatives, also known as propargylamines, can be synthesized. This transformation involves reacting the terminal alkyne with an appropriate secondary amine and formaldehyde. The resulting products feature an aminomethyl group attached to the terminal carbon of the original alkyne chain. This reaction has been successfully applied to various terminal alkynes, often using a copper(I) salt, such as copper(I) chloride, as a catalyst to facilitate the condensation. researchgate.net
The scope of the Mannich reaction for the aminomethylation of terminal alkynes is generally broad, accommodating a range of secondary amines. However, the reaction can be influenced by the steric and electronic properties of the amine. While many secondary amines react efficiently, attempts to use simpler aldehydes or ketones can sometimes be complicated by competing side reactions like aldol or Claisen condensations. innovareacademics.in
Modern variations of the Mannich reaction have been developed to improve its efficiency and applicability. For instance, carrying out the reaction on a solid support like alumina, with or without microwave irradiation, can accelerate the process and simplify product isolation. researchgate.net Such methodologies provide a solvent-free approach to synthesizing propargylamines. While the Mannich reaction is a valuable tool, its application to quinazolinone scaffolds has also been explored, leading to the synthesis of novel Mannich bases with potential biological activities. niscair.res.in
Other Potential Functionalization of the Alkyne Moiety (e.g., Sonogashira Coupling in related quinazolines)
Beyond cycloaddition and aminomethylation, the terminal alkyne of this compound can potentially undergo other transformations. One of the most significant is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While this reaction directly functionalizes the alkyne, it is more commonly applied in the synthesis of alkyne-substituted quinazolines by coupling a halogenated quinazoline (B50416) with a terminal alkyne. For example, 4-chloroquinazolines or 4-tosyloxyquinazolines can be coupled with various terminal alkynes to afford 4-alkynylquinazolines in high yields. researchgate.net Similarly, 6-halo-quinazolinones have been successfully functionalized using Sonogashira coupling to introduce alkyne moieties. snu.edu.in
The reaction conditions are generally mild, and advancements have led to the development of copper-free Sonogashira protocols to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction's efficiency. researchgate.netsnu.edu.in This reaction demonstrates high regioselectivity; for instance, in a di-halogenated quinoline, the alkyne will preferentially couple at the more reactive iodide position over a bromide position. libretexts.org The Sonogashira coupling represents a key strategy for the synthesis of complex quinazoline derivatives by creating a direct linkage between the heterocyclic core and various aryl or vinyl groups via an alkyne bridge.
Intramolecular Cyclization Reactions Involving the Propargyl Ether (e.g., hydroamination)
Intramolecular cyclization of this compound involves the reaction of the terminal alkyne with a nucleophilic site on the quinazoline core. The nitrogen atom at the N3 position of the quinazoline ring can act as an internal nucleophile, attacking the activated alkyne. This process, a form of intramolecular hydroamination, leads to the formation of a new ring fused to the quinazoline scaffold. Such reactions are typically catalyzed by transition metals, such as gold, silver, or palladium, which enhance the electrophilicity of the alkyne group. nih.govnih.gov
The intramolecular cyclization of propargyl-containing N-heterocycles is a well-established and powerful method for constructing N-fused heterocyclic systems. nih.gov By analogy, the cyclization of this compound is expected to yield tricyclic compounds where a new five- or six-membered ring is fused to the quinazoline nucleus. The specific product depends on the mode of cyclization.
For instance, gold-catalyzed cyclization of N3-alkynyl quinazolinone-tethered pyrroles has been shown to produce 2,3-fused quinazolinones through either a 6-exo-dig or a 7-endo-dig pathway. nih.gov In the case of this compound, an intramolecular attack from the N3 nitrogen onto the alkyne would likely proceed via a 6-exo-dig cyclization, which is generally favored, to form a stable, fused six-membered ring system. This would result in the formation of a pyrido[2,1-b]quinazoline derivative.
The table below summarizes representative transition metal-catalyzed cyclization reactions of analogous propargyl-containing N-heterocycles, illustrating the conditions used and the types of fused systems obtained.
| Starting Heterocycle Analogue | Catalyst/Conditions | Fused System Formed | Yield | Reference |
|---|---|---|---|---|
| Propargyl-pyridinium salt | Ag2CO3, Toluene, 110 °C | Indolizine | 94% | nih.gov |
| Propargyl-isoquinolinium salt | AuCl3, CH3CN, 80 °C | Pyrroloisoquinoline | 91% | nih.gov |
| N3-alkynyl quinazolinone | AuCl3, DCE, 80 °C | 2,3-Fused Quinazolinone | Excellent | nih.gov |
| Propargylamine derivative | Pd(OAc)2, Toluene, 80 °C | Quinoline | Good to Moderate | nih.gov |
The mechanism for the transition-metal-catalyzed intramolecular cyclization of this compound is believed to initiate with the coordination of the metal catalyst (e.g., Au(I), Au(III), Ag(I), Pd(II)) to the carbon-carbon triple bond of the propargyl group. nih.govnih.gov This coordination, often referred to as π-activation, polarizes the alkyne and renders it more susceptible to nucleophilic attack.
Following activation, the lone pair of electrons on the N3 nitrogen of the quinazoline ring attacks one of the alkyne carbons. The regioselectivity of this attack determines the size of the newly formed ring. According to Baldwin's rules, two main pathways are possible:
6-exo-dig Cyclization: The N3-nucleophile attacks the terminal carbon of the activated alkyne, leading to a six-membered ring with an exocyclic double bond. This is often the kinetically and thermodynamically favored pathway for forming six-membered rings.
7-endo-dig Cyclization: The N3-nucleophile attacks the internal carbon of the activated alkyne, resulting in a seven-membered ring with an endocyclic double bond. This pathway is generally less favored. nih.gov
Mechanistic Investigations of Biological Activities of 4 Prop 2 Yn 1 Yloxy Quinazoline Derivatives
In vitro Biological Screening and Target Identification in Academic Models
In vitro biological screening is a cornerstone of understanding the therapeutic potential of 4-(prop-2-yn-1-yloxy)quinazoline derivatives. This approach involves the use of controlled laboratory experiments outside of a living organism to assess the biological activity of these compounds. These studies are crucial for identifying their primary cellular effects and molecular targets.
A key application of cell-based assays is the determination of a compound's anti-proliferative activity. For instance, various derivatives of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline were evaluated for their ability to inhibit the growth of several tumor cell lines, including SW480, A549, A431, and NCI-H1975. nih.gov Similarly, the anti-proliferative effects of isoquinoline-tethered quinazoline (B50416) derivatives have been tested against HER2-dependent SKBR3 cells. nih.govrsc.org Another study investigated the antitumor activity of 2-alkyl-substituted quinazolines against non-small cell lung carcinoma (NSCLC) cell lines such as A549, H1299, and H460, where they were found to induce apoptosis. spandidos-publications.comspandidos-publications.comnih.gov
The cytotoxicity of these compounds is also a critical area of investigation. For example, the cytotoxic activity of a series of fifteen 4-anilinoquinazoline (B1210976) analogs was evaluated on the MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov Furthermore, the anti-proliferative activity of newly synthesized quinazolin-4(3H)-one derivatives was tested against a panel of 60 different human cell lines. tandfonline.com
The ability of these compounds to induce apoptosis, or programmed cell death, is another important cellular process studied. Western blot analyses can be used to observe the inhibition of key signaling proteins like EGFR, Akt, and Erk1/2 in lung cancer cells following treatment with these derivatives. nih.gov The induction of apoptosis by 2-alkyl-substituted quinazolines in NSCLC cells has also been demonstrated. spandidos-publications.comspandidos-publications.comnih.gov
Enzyme inhibition assays are crucial for pinpointing the specific molecular targets of this compound derivatives. These assays measure the ability of a compound to interfere with the activity of a particular enzyme, which can be a key driver of a disease process.
A significant focus of these assays has been on tyrosine kinases, a family of enzymes that play a critical role in cell signaling and growth. For example, a series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were evaluated for their inhibitory activity against wild-type EGFR, with one compound showing a potent IC50 value of 5.06 nM. nih.gov Other studies have designed and synthesized novel quinazoline derivatives as dual inhibitors of EGFR and HER2 tyrosine kinases, with some compounds exhibiting nanomolar IC50 values. nih.gov
The selectivity of these inhibitors is also a key parameter assessed in these assays. For instance, isoquinoline-tethered quinazoline derivatives have been shown to have enhanced selectivity for HER2 over EGFR, with a 7- to 12-fold improvement compared to the established drug lapatinib (B449) in kinase assays. nih.govrsc.org
Enzyme inhibition assays are not limited to tyrosine kinases. Novel quinazolinone derivatives have been evaluated against a panel of metabolic enzymes, including α-glycosidase, acetylcholinesterase, butyrylcholinesterase, and human carbonic anhydrase I and II, demonstrating significant inhibitory activities. nih.gov
The data from these enzyme inhibition assays are often presented in tables, allowing for a clear comparison of the potency and selectivity of different derivatives.
Table 1: Examples of Enzyme Inhibition Data for Quinazoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50/Ki Value | Reference |
| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative (2a) | Wild-type EGFR | 5.06 nM | nih.gov |
| Novel quinazoline derivatives (e.g., 1a, 1d, 1v) | EGFR/HER2 | Nanomolar range | nih.gov |
| Isoquinoline-tethered quinazoline derivatives | HER2 | 7- to 12-fold more selective than lapatinib | nih.govrsc.org |
| Novel quinazolinone derivatives | α-glycosidase | 19.28-135.88 nM (Ki) | nih.gov |
| Novel quinazolinone derivatives | Acetylcholinesterase | 0.68-23.01 nM (Ki) | nih.gov |
| Novel quinazolinone derivatives | Butyrylcholinesterase | 1.01-29.56 nM (Ki) | nih.gov |
| Novel quinazolinone derivatives | Human Carbonic Anhydrase I | 10.25-126.05 nM (Ki) | nih.gov |
| Novel quinazolinone derivatives | Human Carbonic Anhydrase II | 13.46-178.35 nM (Ki) | nih.gov |
This table is for illustrative purposes and represents a selection of findings. Please refer to the cited sources for comprehensive data.
Molecular Targets and Signaling Pathways
The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its ability to target key signaling pathways involved in cancer. nih.gov Research has identified several critical molecular targets for this compound derivatives, with a strong focus on receptor tyrosine kinases and their downstream signaling cascades.
The epidermal growth factor receptor (EGFR) is a primary target for many quinazoline-based inhibitors. nih.govnih.gov Overexpression of EGFR is a common feature in various cancers, making it an attractive therapeutic target. tandfonline.comnih.gov The 4-anilinoquinazoline moiety has proven to be a particularly effective scaffold for developing EGFR inhibitors. nih.govnih.gov
The mechanism of inhibition often involves the formation of hydrogen bonds between the quinazoline core and key amino acid residues within the ATP-binding site of the EGFR kinase domain, such as methionine 793 and threonine 766. nih.gov This interaction blocks the downstream signaling cascade that promotes cell proliferation and survival. tandfonline.com
Numerous studies have reported the synthesis of quinazoline derivatives with potent EGFR inhibitory activity. For example, a series of novel 4-anilino-quinazoline derivatives were synthesized as dual EGFR/VEGFR2 inhibitors, with some compounds displaying IC50 values in the nanomolar range. nih.gov Another study reported a series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives, with one compound exhibiting a potent IC50 of 5.06 nM against wild-type EGFR. nih.gov The inhibitory activity of these compounds has been demonstrated against both wild-type and mutant forms of EGFR. nih.govnih.gov
Table 2: Examples of EGFR Inhibition by Quinazoline Derivatives
| Derivative Class | EGFR Target | Inhibitory Activity (IC50) | Reference |
| 4-anilino-quinazoline derivatives | Wild-type EGFR | 0.37 to 12.93 nM | nih.gov |
| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative (2a) | Wild-type EGFR | 5.06 nM | nih.gov |
| Aryl 2-imino-1,2-dihydropyridine derivatives (5d, 5e) | EGFR | 2.09 µM, 1.94 µM | tandfonline.com |
| Quinazolin-4(3H)-one derivative (6d) | EGFR | 0.069 ± 0.004 µM | tandfonline.com |
This table is for illustrative purposes and represents a selection of findings. Please refer to the cited sources for comprehensive data.
Human Epidermal Growth Factor Receptor 2 (HER2) is another critical therapeutic target in the ErbB family of receptor tyrosine kinases. nih.govrsc.org Achieving high selectivity for HER2 over EGFR has been a significant challenge in drug development. nih.govrsc.org
Recent research has focused on developing HER2-selective inhibitors. A novel series of isoquinoline-tethered quinazoline derivatives demonstrated a 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. nih.gov These derivatives also showed improved anti-proliferative effects in HER2-dependent SKBR3 cells. nih.govrsc.org
Furthermore, some quinazoline derivatives have been designed as dual EGFR/HER2 inhibitors. A series of these dual inhibitors showed significant activity against both kinases, with several compounds proving more potent than the standard drug afatinib (B358) in in vitro studies. nih.gov
Table 3: Examples of HER2 Inhibition by Quinazoline Derivatives
| Derivative Class | HER2 Target | Inhibitory Activity (IC50) | Selectivity (EGFR/HER2) | Reference |
| Isoquinoline-tethered quinazoline derivatives | HER2 | Potent inhibition | 7 to 12-fold > lapatinib | nih.gov |
| Aryl 2-imino-1,2-dihydropyridine derivatives (5d, 5e) | HER2 | 3.98 µM, 1.04 µM | - | tandfonline.com |
This table is for illustrative purposes and represents a selection of findings. Please refer to the cited sources for comprehensive data.
The Janus Kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another important target for quinazoline derivatives. spandidos-publications.comspandidos-publications.comnih.gov This pathway is involved in numerous cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. nih.gov
Interestingly, some 2-alkyl-substituted quinazolines have been shown to exert their antitumor activity by inhibiting the JAK2/STAT3 pathway rather than EGFR. spandidos-publications.comspandidos-publications.comnih.gov These compounds were found to suppress both the constitutive and IL-6-induced activation of JAK2/STAT3 phosphorylation and the expression of downstream genes. spandidos-publications.comspandidos-publications.comnih.gov The pro-apoptotic effect of one of these compounds was reversed by the transient expression of a constitutively active mutant of STAT3, further validating the pathway's role. spandidos-publications.comspandidos-publications.com
The identification of quinazoline derivatives that selectively target the JAK2/STAT3 pathway opens up new avenues for cancer therapy, particularly in cases where EGFR-targeted therapies are ineffective or have led to resistance. spandidos-publications.comspandidos-publications.com
Thymidylate Enzyme Inhibition and Tubulin Assembly Disruption
Quinazoline derivatives have been extensively investigated as inhibitors of enzymes crucial for cell division, including thymidylate synthase (TS) and the protein tubulin.
Thymidylate Synthase Inhibition: The quinazoline core is a key component of potent antifolates designed to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. A well-known example is N¹⁰-propargyl-5,8-dideazafolic acid, a quinazoline antifolate whose clinical utility was hampered by poor solubility. nih.gov Research into derivatives has shown that modifications to the quinazoline ring can significantly impact activity and physical properties. For instance, removing the 2-amino group from the quinazoline structure resulted in a slight decrease in direct TS inhibition but led to a remarkable 8.5-fold increase in cytotoxicity against L1210 cells in culture, likely due to improved cellular uptake. nih.gov Further studies revealed that replacing the 4-oxo group of the quinazoline moiety with a sulfur atom (thionation) did not significantly alter the inhibitory effect on L1210 TS, indicating flexibility in the structural requirements for enzyme binding. nih.gov
Tubulin Assembly Disruption: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell structure, transport, and the formation of the mitotic spindle during cell division. Several novel series of quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. researchgate.netnih.gov These agents disrupt the formation of microtubule networks, which triggers a cascade of cellular events. Mechanistic studies show that effective compounds lead to cell cycle arrest in the G2/M phase, the phase in which the cell prepares for and undergoes mitosis. researchgate.netnih.govrsc.org This mitotic arrest ultimately culminates in the induction of apoptosis. researchgate.netnih.gov A co-crystal structure of a potent quinazoline-4-tetrahydroquinoline analogue with tubulin confirmed its binding at the colchicine site, providing a structural basis for its potent antiproliferative activity. nih.gov
Table 1: Research Findings on Quinazoline Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Desamino-10-propargyl-5,8-dideazafolic acid | Thymidylate Synthase | Removal of 2-amino group slightly decreased TS inhibition but increased cytotoxicity 8.5-fold in L1210 cells. | nih.gov |
| 4-Thio-5,8-dideazafolic acid analogues | Thymidylate Synthase | Replacement of the 4-oxygen with sulfur did not alter TS inhibition. | nih.gov |
| Substituted 2,3-dihydroquinazolin-4(1H)-ones | Tubulin | Inhibited tubulin polymerization, disrupted microtubule networks, and arrested the cell cycle at the G2/M phase. | nih.gov |
| Quinazoline-4-tetrahydroquinoline analogues | Tubulin | Acted as potent colchicine binding site inhibitors, leading to G2/M phase arrest and apoptosis. | nih.gov |
| 2,4-Bis substituted quinazolines | Tubulin | Promoted tubulin polymerization, leading to G2/M phase arrest and mitochondria-mediated apoptosis. | rsc.org |
Interaction with Microbial Enzymes (e.g., Pantothenate Synthetase in Mycobacterium tuberculosis)
The quinazoline framework is also a source of potent antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the pantothenate biosynthetic pathway is an attractive target for antimicrobial drug development due to its absence in mammals, current research highlights that quinazoline derivatives primarily exert their antitubercular effects through other microbial enzyme systems. nih.govnih.gov
Extensive research has identified the cytochrome bc1 complex as a key target for quinazoline derivatives in M. tuberculosis. plos.orgntu.edu.sg The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain, essential for ATP synthesis. Potent 2-ethylthio-4-methylaminoquinazoline derivatives have been shown to inhibit M. tb growth at very low concentrations (MIC ranging from 0.02–0.09 μg/mL). plos.orgntu.edu.sg Whole-genome sequencing of resistant mutants revealed mutations in the genes encoding two different subunits of this complex: QcrA (the Rieske iron-sulfur protein) and QcrB (the cytochrome b subunit). plos.org This was the first report of a mutation in QcrA conferring cross-resistance to QcrB inhibitors. plos.org The functional consequences of this inhibition include a rapid depletion of cellular ATP levels and a decrease in the oxygen consumption rate, confirming their mode of action on cellular respiration. plos.orgntu.edu.sg
Mechanisms of Cellular Response (Academic/Molecular Level)
At the molecular level, the antiproliferative activity of quinazoline derivatives is driven by their ability to modulate fundamental cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptosis in Research Cell Lines
A primary mechanism by which quinazoline derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Studies across various cancer cell lines, including breast (MCF-7), colon, and bladder cancer cells, have demonstrated that these compounds can selectively trigger apoptosis in malignant cells while showing no cytotoxicity to non-tumoral human cell lines. nih.gov
The apoptotic pathway initiated by quinazoline derivatives often involves the modulation of key regulatory proteins:
Caspase Activation: Many derivatives are potent activators of effector caspases, such as caspase-3, which are the executioners of apoptosis. nih.govnih.govnih.gov
Bcl-2 Family Proteins: A common finding is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.
p53 Pathway: Some derivatives have been shown to increase the expression of the tumor suppressor gene p53 and its downstream target PUMA (p53 upregulated modulator of apoptosis), further committing the cell to apoptosis. nih.gov
This induction of apoptosis can occur through both transcription-dependent and independent manners. nih.gov For example, the compound 2,4-dibenzylaminoquinazoline was found to induce cytostatic and apoptotic effects largely independent of changes in gene expression. nih.gov
Computational and Structure Activity Relationship Sar Studies for Rational Design
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This technique is instrumental in understanding the binding mechanism of quinazoline (B50416) derivatives at a molecular level.
For quinazoline-based kinase inhibitors, the primary biological targets are often the ATP-binding sites of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govtbzmed.ac.ir Docking studies consistently predict that the quinazoline scaffold acts as a hinge-binder. The bicyclic ring system orients itself into the adenine-binding pocket, forming crucial hydrogen bonds with the backbone of the hinge region residues. nih.govresearchgate.net
In the case of 4-(prop-2-yn-1-yloxy)quinazoline, the quinazoline core would be expected to form a key hydrogen bond via its N1 atom with the backbone NH of a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase. nih.govdoaj.org The 4-propyloxy substituent is predicted to extend into a hydrophobic pocket, while the terminal alkyne group offers a potential site for covalent modification or further interaction within the solvent-accessible region of the ATP-binding cleft. nih.govresearchgate.net
Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which helps in ranking potential derivatives before their synthesis. nih.govfrontiersin.org Studies on related 4-anilinoquinazolines have shown that these docking scores often correlate well with experimentally determined inhibitory concentrations (IC₅₀), validating their predictive power. nih.govfrontiersin.orgnih.gov
Table 1: Illustrative Molecular Docking Results of Representative Quinazoline Derivatives against EGFR
| Compound | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Interacting Hydrophobic Residues |
| Gefitinib (Reference) | -9.5 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Erlotinib (Reference) | -8.9 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Hypothetical Derivative 1 (4-phenoxyquinazoline) | -7.8 | Met793 | Leu718, Val726, Ala743, Pro794 |
| Hypothetical Derivative 2 (4-benzyloxyquinazoline) | -8.2 | Met793 | Val726, Ala743, Leu844, Cys775 |
Note: This table is for illustrative purposes, based on typical findings for the quinazoline class. nih.govnih.govfrontiersin.org The binding affinities are representative values from docking studies.
Through docking simulations, specific amino acid residues critical for the binding of quinazoline inhibitors have been identified. nih.govresearchgate.net For EGFR and VEGFR kinases, these interactions can be categorized as follows:
Hinge Region: The most critical interaction is the hydrogen bond between the N1 of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR, Cys919 in VEGFR-2). nih.govdoaj.orgresearchgate.net This anchors the inhibitor in the active site.
Hydrophobic Pockets: The substituent at the 4-position, such as the prop-2-yn-1-yloxy group, extends into a hydrophobic region. Key residues lining this pocket often include leucine, valine, and alanine (B10760859) (e.g., Leu718, Val726, Ala743 in EGFR). nih.gov The nature and size of this substituent significantly influence binding affinity and selectivity.
Gatekeeper Residue: A threonine residue (Thr790 in EGFR) acts as a "gatekeeper" controlling access to a deeper hydrophobic back pocket. researchgate.net Mutations at this site, such as the T790M mutation, can confer resistance to first-generation inhibitors. The flexibility and nature of the C4-substituent are crucial for activity against such mutants.
Solvent Front: Substitutions at the 6- and 7-positions of the quinazoline ring are exposed to the solvent-accessible region and can be modified to improve solubility and form additional interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For quinazoline derivatives, QSAR models are powerful tools for optimizing their therapeutic potential. nih.govbiointerfaceresearch.com
QSAR studies on quinazoline inhibitors have successfully identified key molecular descriptors that govern their activity. nih.govnih.gov These descriptors fall into several categories:
Electronic Descriptors: The electronic properties of substituents on the quinazoline ring are critical. For instance, QSAR models have shown that electron-donating groups at the 6- and 7-positions can increase the electron density of the quinazoline N1 atom, strengthening the crucial hydrogen bond with the kinase hinge region and thereby enhancing inhibitory activity. nih.gov
Steric/Topological Descriptors: The size, shape, and branching of substituents, particularly at the C4 position, significantly impact activity. nih.gov QSAR models often highlight the importance of specific steric properties that allow the substituent to fit optimally into the hydrophobic pocket of the target enzyme.
Hydrophobic Descriptors: The hydrophobicity of the molecule, often represented by the partition coefficient (logP), is a common descriptor in QSAR models. A balanced hydrophobicity is generally required for good cell permeability and target engagement. nih.govfrontiersin.org
By analyzing the coefficients of these descriptors in a derived QSAR equation, researchers can quantify the positive or negative impact of each structural feature on the biological activity. biointerfaceresearch.comfrontiersin.org
The insights gained from QSAR models provide clear principles for the rational design of novel derivatives with improved potency. nih.govnih.gov For a scaffold like this compound, QSAR studies on analogous series would suggest several design strategies:
Modification of the C4-Substituent: Based on the steric and electronic requirements revealed by the QSAR model, the propargyl ether moiety could be modified. For example, altering the chain length or introducing small hydrophobic groups could optimize van der Waals interactions within the binding pocket.
Substitution on the Quinazoline Core: The model might indicate that adding small, electronegative substituents at the C6 or C7 positions could enhance polar interactions and improve activity, a strategy that has proven effective for other quinazoline inhibitors. nih.govacs.org
Table 2: Example of a 2D-QSAR Equation for a Series of Quinazoline Derivatives
| Model Equation | pIC₅₀ = 0.65 * (SpMax1_Bhv) - 0.42 * (GATS1p) + 0.25 * (MLOGP) + 5.8 |
| Descriptor | Interpretation |
| SpMax1_Bhv (Largest Eigenvalue of Burden Matrix) | Relates to molecular size and branching. A positive coefficient suggests that a larger, more branched substituent is favorable. |
| GATS1p (Geary Autocorrelation of Lag 1 / weighted by Atomic Polarizabilities) | An electronic descriptor. A negative coefficient may indicate that high polarizability in certain regions is detrimental to activity. |
| MLOGP (Moriguchi Octanol-Water Partition Coefficient) | A hydrophobicity descriptor. A positive coefficient indicates that increased lipophilicity enhances biological activity within the tested range. |
| Statistical Significance | R² = 0.75, Q² = 0.67 |
Note: This table presents a hypothetical but representative QSAR model based on published studies on quinazoline derivatives to illustrate the concept. nih.govbiointerfaceresearch.com pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
In silico Screening and Virtual Library Design
Building on the knowledge from docking and QSAR, computational chemists can perform in silico (virtual) screening to identify novel hit compounds from large chemical databases. nih.govfrontiersin.org For the quinazoline class, a pharmacophore model can be constructed based on the key interaction features: the hydrogen bond acceptor (N1), the aromatic rings, and the hydrophobic C4-substituent. This model is then used as a filter to rapidly screen millions of compounds, selecting only those that match the required 3D arrangement of features.
Furthermore, virtual libraries of novel this compound derivatives can be designed and evaluated computationally before any synthetic chemistry is undertaken. nih.gov By systematically varying the substituents at different positions of the quinazoline scaffold and then docking and scoring each virtual compound, researchers can prioritize the most promising candidates for synthesis and biological testing, significantly accelerating the drug discovery cycle. ekb.egnih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies for Enhanced Diversity
The development of new and efficient synthetic methods is crucial for expanding the chemical space around the 4-(prop-2-yn-1-yloxy)quinazoline core. While traditional methods for quinazoline (B50416) synthesis exist, future research will likely focus on innovative strategies that allow for greater molecular diversity and complexity.
One promising avenue is the use of multi-component reactions (MCRs) . These reactions, where three or more starting materials combine in a single step to form a complex product, offer a highly efficient way to generate libraries of diverse quinazoline derivatives. For instance, a one-pot, three-component reaction involving 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) under visible light has been shown to be an effective, catalyst-free method for synthesizing quinazolines. researchgate.net Adapting such methods to incorporate the propargyloxy side chain or to modify other positions on the quinazoline ring could rapidly produce a wide range of novel compounds.
Furthermore, the application of photochemical methods in MCRs is an emerging area that could lead to new synthetic pathways for quinazoline derivatives. researchgate.net These light-induced reactions can often proceed under mild conditions and offer unique reactivity patterns not accessible through traditional thermal methods.
The terminal alkyne of this compound is particularly amenable to "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward linkage of the quinazoline core to a vast array of molecules containing an azide (B81097) group. This opens the door to creating a diverse library of triazole-containing quinazoline derivatives with varied functionalities.
Future synthetic strategies will also likely focus on the development of catalyst-free and environmentally friendly methods. sioc-journal.cn The table below summarizes some emerging synthetic approaches that could be applied to generate derivatives of this compound.
| Synthetic Methodology | Description | Potential Application for this compound |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | Rapid generation of a diverse library of substituted quinazolines. |
| Photochemical Synthesis | Utilizes light to induce chemical reactions. | Catalyst-free and efficient synthesis under mild conditions. researchgate.net |
| Click Chemistry (CuAAC) | Highly efficient cycloaddition reaction between an alkyne and an azide. | Facile conjugation with a wide variety of molecular scaffolds. |
| Catalyst-Free Synthesis | Reactions that proceed without the need for a catalyst. | Environmentally friendly and cost-effective production. sioc-journal.cn |
Development of Multi-Targeted Quinazoline Derivatives
The concept of "one drug, multiple targets" is gaining traction in drug discovery as a strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The quinazoline scaffold has already been shown to be a privileged structure for the development of multi-targeted agents, particularly in the field of oncology. nih.govnih.gov
Derivatives of this compound are well-suited for development as multi-target inhibitors . The propargyl group can be used as a reactive handle to introduce pharmacophores that bind to a secondary target, in addition to the primary target of the quinazoline core. For example, quinazoline-based compounds have been designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, as well as microtubule polymerization. nih.gov This polypharmacological approach can disrupt multiple signaling pathways crucial for tumor growth and angiogenesis. nih.gov
The development of such multi-targeted ligands can lead to agents with both cytotoxic and anti-angiogenic activities, which has been shown to significantly reduce tumor growth and metastasis in preclinical models. nih.gov The table below outlines potential target combinations for multi-targeted quinazoline derivatives.
| Target Class 1 | Target Class 2 | Therapeutic Area | Rationale |
| Receptor Tyrosine Kinases (e.g., EGFR) | Microtubules | Cancer | Combines anti-proliferative and cytotoxic effects. nih.gov |
| Topoisomerases | Kinases | Cancer | Dual attack on DNA replication and cell signaling. |
| Efflux Pumps (e.g., P-glycoprotein) | Cytotoxic Target | Cancer | Overcomes multidrug resistance while killing cancer cells. nih.gov |
By rationally designing derivatives of this compound that incorporate pharmacophoric features for multiple targets, it may be possible to create more effective and durable therapeutic agents. nih.govebi.ac.uk
Application of this compound in Chemical Biology Probes
The terminal alkyne of this compound makes it an ideal candidate for the development of chemical biology probes . These tools are invaluable for studying biological systems, identifying drug targets, and elucidating mechanisms of action.
The "clickable" nature of the propargyl group allows for its use in Activity-Based Protein Profiling (ABPP) . In this technique, the quinazoline probe can be used to covalently label its protein target(s) within a complex biological sample. Subsequent "clicking" of a reporter tag (e.g., a fluorophore or biotin) onto the alkyne allows for the visualization and identification of the target proteins.
Furthermore, these probes can be used for target deconvolution of new bioactive quinazoline derivatives. If a new derivative shows interesting phenotypic effects in a cell-based assay, a corresponding probe with the propargyl group can be synthesized to identify its molecular target(s).
The versatility of the alkyne handle also allows for the creation of a variety of probes, as detailed in the table below.
| Probe Type | Description | Application |
| Affinity-Based Probes | Designed to bind non-covalently to the target protein. | Used for target identification and validation via pulldown experiments. |
| Covalent Probes | Form a covalent bond with the target protein. | Enables robust labeling and identification of the target. |
| Fluorescent Probes | Incorporate a fluorescent dye for visualization. | Allows for imaging of the target protein's localization within cells. |
The development of such probes from this compound will be instrumental in advancing our understanding of quinazoline pharmacology.
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational modeling plays an increasingly important role in modern drug discovery, and the quinazoline scaffold has been the subject of numerous in silico studies. nih.govnih.gov For this compound and its derivatives, computational approaches can be used to:
Predict Binding Modes: Molecular docking studies can predict how these molecules bind to their protein targets at the atomic level. nih.govnih.gov This information is crucial for understanding the structure-activity relationships (SAR) and for designing more potent and selective inhibitors.
Elucidate Mechanisms of Action: Molecular dynamics (MD) simulations can be used to study the dynamic interactions between the quinazoline derivative and its target protein over time. This can provide insights into the mechanism of inhibition and the role of specific functional groups.
Guide Drug Design: By understanding the key interactions between the drug and its target, new derivatives with improved properties can be designed in silico before being synthesized in the lab. This can significantly accelerate the drug discovery process.
For example, docking studies have been used to understand how 4-amino-2-phenylquinazolines interact with the DNA-topo I complex, revealing that the 2-phenyl ring enhances DNA intercalation. nih.gov Similar studies on derivatives of this compound could guide the design of new topoisomerase inhibitors.
Integration with Advanced Screening Technologies for High-Throughput Research
To fully explore the potential of the this compound scaffold, its derivatives need to be evaluated in a high-throughput manner. Advanced screening technologies are essential for this purpose.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. By creating a diverse library of derivatives based on the this compound core, HTS can be used to identify initial hits for a variety of diseases.
Phenotypic screening , which assesses the effects of compounds on cell morphology or function, is another powerful approach. This method does not require prior knowledge of the drug's target and can lead to the discovery of compounds with novel mechanisms of action.
Furthermore, the integration of HTS with computational modeling can create a powerful drug discovery engine. Hits from HTS can be further analyzed using computational methods to prioritize them for further development and to guide the design of more potent analogs.
The table below highlights some advanced screening technologies that can be applied to research on this compound derivatives.
| Screening Technology | Description | Application |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries against a specific target. | Rapid identification of initial hit compounds. |
| Phenotypic Screening | Assesses the effect of compounds on cellular phenotypes. | Discovery of compounds with novel mechanisms of action. |
| DNA-Encoded Libraries (DELs) | Large libraries of compounds where each member is tagged with a unique DNA barcode. | Enables the screening of massive numbers of compounds simultaneously. |
| Differential Scanning Fluorimetry (DSF) | A technique to assess the binding of small molecules to a protein. | Can be used in a high-throughput format to screen for protein binders. nih.gov |
The application of these advanced technologies will undoubtedly accelerate the discovery of new drugs and biological probes derived from this compound.
Q & A
Q. What methodologies resolve challenges in scaling up synthesis without compromising purity?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
